molecular formula C9H16N2O4 B2598896 Tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate CAS No. 2138047-41-1

Tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate

Cat. No.: B2598896
CAS No.: 2138047-41-1
M. Wt: 216.237
InChI Key: FMABORXCTFSQHQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate: is an organic compound with the molecular formula C9H16N2O4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and carbamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups, purification through column chromatography, and crystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted azetidine derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

    Reduction: Reduced azetidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create analogs with improved biological activity and selectivity .

Industry: The compound finds applications in the development of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate involves its interaction with biological targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific pathways, depending on its structure and functional groups. The carbamoyloxy group plays a crucial role in binding to the active sites of enzymes, thereby affecting their activity .

Comparison with Similar Compounds

  • Tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate
  • Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
  • 1-Boc-3-azetidinone

Uniqueness: Tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in synthesis and drug design .

Properties

IUPAC Name

tert-butyl 3-carbamoyloxyazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(13)11-4-6(5-11)14-7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMABORXCTFSQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138047-41-1
Record name tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate
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